D-Butionina

Descripción general

Descripción

D-Buthionine is a sulfoximine derivative known for its ability to inhibit the synthesis of glutathione, a crucial antioxidant in cellsBy inhibiting gamma-glutamylcysteine synthetase, D-Buthionine effectively reduces glutathione levels, making cells more susceptible to oxidative stress .

Aplicaciones Científicas De Investigación

D-Buthionine has a wide range of applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Buthionine can be synthesized through the oxidation of methionine residues within polypeptides. This process involves the use of copper (II)-mediated N-H cross-coupling with arylboronic acid reagents . Another method involves the direct formation and site-selective elaboration of methionine sulfoximine in polypeptides .

Industrial Production Methods: Industrial production of D-Buthionine typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for medical and research applications .

Análisis De Reacciones Químicas

Types of Reactions: D-Buthionine undergoes various chemical reactions, including:

Reduction: The compound can be reduced back to its original state under specific conditions.

Substitution: D-Buthionine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Strong nucleophiles like sodium hydroxide.

Major Products Formed:

Oxidation: Depleted glutathione levels and increased oxidative stress markers.

Reduction: Restored D-Buthionine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

D-Buthionine exerts its effects by irreversibly inhibiting gamma-glutamylcysteine synthetase, the enzyme responsible for the first step in glutathione synthesis. This inhibition leads to a significant reduction in glutathione levels, thereby increasing cellular susceptibility to oxidative stress. The compound targets pathways related to oxidative stress and apoptosis, making it a valuable tool in cancer research .

Comparación Con Compuestos Similares

Methionine Sulfoximine: Another sulfoximine derivative with similar inhibitory effects on glutathione synthesis.

Sulfonamides: Compounds like sulfamethazine and sulfaquinoxaline, which also induce oxidative stress and have applications in cancer therapy.

Uniqueness of D-Buthionine: D-Buthionine is unique due to its potent and irreversible inhibition of gamma-glutamylcysteine synthetase, making it highly effective in depleting glutathione levels. This property distinguishes it from other similar compounds, which may have reversible or less potent effects .

Actividad Biológica

D-Buthionine, specifically in the form of D-buthionine-(S,R)-sulfoximine (BSO), is recognized primarily for its role as an inhibitor of glutathione (GSH) biosynthesis. This compound has garnered attention in various studies due to its significant biological activities, particularly in cancer therapy and oxidative stress modulation. Below, we explore its mechanisms, effects in different contexts, and relevant research findings.

Inhibition of Glutathione Synthesis

BSO acts as a specific inhibitor of γ-glutamyl-cysteine synthetase, the enzyme responsible for the rate-limiting step in GSH synthesis. By inhibiting this enzyme, BSO effectively depletes intracellular GSH levels, which can restore sensitivity to chemotherapeutic agents in resistant tumors . The depletion of GSH is crucial because it plays a vital role in cellular defense against oxidative stress and drug resistance.

Biological Activities

-

Reversal of Drug Resistance

BSO has been shown to reverse multidrug resistance (MDR) in various cancer models. For instance, a study involving athymic nude mice demonstrated that BSO treatment combined with doxorubicin resulted in a significant restoration of drug sensitivity in MRP-expressing tumors, achieving an overall response rate of 63% . This suggests that GSH depletion can enhance the efficacy of certain chemotherapeutics by inhibiting the protective role of GSH in drug-resistant cancer cells. -

Synergistic Effects with Radiotherapy

Recent research indicates that combining BSO with radiotherapy agents like 177Lu-DOTATATE enhances therapeutic efficacy without increasing toxicity. In vitro studies showed that BSO significantly reduced cell survival rates when used alongside 177Lu-DOTATATE, indicating a synergistic effect that could be exploited for improved cancer treatment strategies . -

Impact on Tumor Growth

In xenograft models, BSO treatment led to significant reductions in tumor growth when combined with other treatments. For example, tumors treated with both BSO and cisplatin exhibited decreased viability compared to controls, highlighting the potential for BSO to enhance the effectiveness of existing therapies .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of D-buthionine:

Clinical Implications

BSO has been evaluated in several clinical settings due to its ability to deplete GSH safely. Phase I clinical trials have confirmed its relatively non-toxic profile while effectively reducing GSH levels in patients with various advanced cancers including ovarian, lung, breast, and colon cancers . These findings support the potential use of BSO as an adjunct therapy to enhance the effectiveness of standard chemotherapeutic regimens.

Propiedades

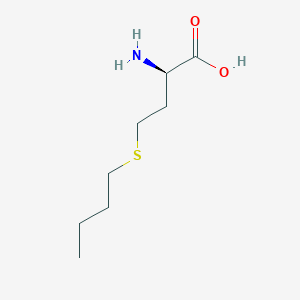

IUPAC Name |

(2R)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428105 | |

| Record name | D-Buthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-22-8 | |

| Record name | S-Butyl-D-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Buthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.